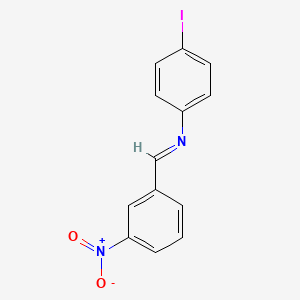

4-Iodo-N-(3-nitrobenzylidene)aniline

Description

Contextualization within Imine Chemistry and Aromatic Systems

At its core, 4-Iodo-N-(3-nitrobenzylidene)aniline is a Schiff base, a class of organic compounds characterized by a carbon-nitrogen double bond (C=N), also known as an imine functional group. byjus.comwikipedia.org These compounds are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. masterorganicchemistry.comwikipedia.org In the case of this compound, the synthesis involves the reaction of 4-iodoaniline (B139537) and 3-nitrobenzaldehyde.

The structure of this molecule is further defined by the presence of two aromatic rings, which imparts a degree of rigidity and specific electronic properties. The imine group and the aromatic systems are conjugated, allowing for delocalization of π-electrons across the molecule. This electronic communication between different parts of the molecule is a key feature influencing its chemical behavior and potential applications. wikipedia.org Imines are integral intermediates in a variety of organic syntheses, including the preparation of heterocyclic compounds and nitrogen-containing molecules. wikipedia.orgechemi.com

Historical Development and Significance of Halogenated Schiff Bases in Organic Synthesis and Materials Science

The first synthesis of an imine was reported by Hugo Schiff in 1864. nih.govyoutube.com Since their discovery, Schiff bases have become ubiquitous in coordination chemistry, where they can act as ligands for metal ions, and in the synthesis of various organic compounds. wikipedia.orgmdpi.com

The introduction of halogen atoms into the structure of Schiff bases marked a significant development in the field. Halogenated Schiff bases have been shown to possess a range of interesting properties and have been investigated for their potential applications in various areas, including materials science and medicinal chemistry. nih.govnih.gov The presence of a halogen atom, such as iodine, can significantly influence the electronic properties of the molecule through inductive and resonance effects. Furthermore, halogens can participate in specific non-covalent interactions, such as halogen bonding, which can direct the self-assembly of molecules in the solid state. nih.govmdpi.com This has led to their use in the design of novel supramolecular architectures and crystalline materials. mdpi.com

Rationale for Academic Investigation of this compound

The specific combination of an iodo-substituent, a nitro group, and the Schiff base linkage in this compound makes it a compelling subject for academic research. The rationale for its investigation is rooted in its distinct structural and electronic characteristics, which give rise to a variety of interesting intermolecular interactions and potential for creating complex supramolecular structures.

The molecule this compound is composed of a 4-iodophenyl group and a 3-nitrophenyl group linked by an imine bridge. The presence of a heavy iodine atom and an electron-withdrawing nitro group on separate aromatic rings creates a unique electronic landscape. The iodine atom can act as a halogen bond donor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors. nih.govdoi.org This combination of functional groups within a single molecule provides a rich playground for studying the interplay of various non-covalent forces.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉IN₂O₂ |

| IUPAC Name | N-(4-iodophenyl)-1-(3-nitrophenyl)methanimine |

| Molar Mass | 352.13 g/mol |

| Monoisotopic Mass | 351.97088 Da |

| CAS Number | 3495-26-9 |

Data sourced from PubChem CID 555079 nih.gov

A primary driver for the investigation of this compound is its capacity to form a variety of intermolecular interactions, leading to the formation of well-defined supramolecular assemblies in the solid state. Research has shown that the crystal structure of this compound is stabilized by a combination of C-H···O hydrogen bonds, iodo···nitro interactions, and aromatic π···π stacking interactions. doi.org

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.26460 |

| b (Å) | 11.8251 |

| c (Å) | 15.0057 |

| α (°) | 103.2458 |

| β (°) | 98.3999 |

| γ (°) | 91.6291 |

Data from the Crystallography Open Database (COD) entry 2103450, associated with the parent compound. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(4-iodophenyl)-1-(3-nitrophenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IN2O2/c14-11-4-6-12(7-5-11)15-9-10-2-1-3-13(8-10)16(17)18/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCMREMLEOKTFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339265 | |

| Record name | ST4032779 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3495-26-9 | |

| Record name | 4-Iodo-N-[(3-nitrophenyl)methylene]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3495-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ST4032779 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-IODO-N-(3-NITROBENZYLIDENE)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations for 4 Iodo N 3 Nitrobenzylidene Aniline

Conventional Condensation Reactions: Principles and Optimization Strategies

The foundational method for synthesizing 4-Iodo-N-(3-nitrobenzylidene)aniline is the acid-catalyzed condensation reaction. libretexts.orgmasterorganicchemistry.com This process involves the nucleophilic addition of the primary amine (4-iodoaniline) to the carbonyl carbon of the aldehyde (3-nitrobenzaldehyde), forming a hemiaminal or carbinolamine intermediate. arkat-usa.orglibretexts.org Subsequent acid-catalyzed dehydration of this intermediate eliminates a water molecule to yield the final imine product. masterorganicchemistry.comlibretexts.org The entire reaction is a reversible equilibrium process. libretexts.orgacs.org

The mechanism proceeds through several key steps:

Nucleophilic Addition: The nitrogen atom of 4-iodoaniline (B139537) attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. libretexts.org

Proton Transfer: A proton is transferred, resulting in a neutral tetrahedral intermediate known as a carbinolamine. libretexts.org

Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination: The lone pair of electrons on the nitrogen atom facilitates the elimination of water, forming a C=N double bond and an iminium ion. libretexts.org

Deprotonation: A base (like a water molecule or another amine molecule) removes a proton from the nitrogen atom to give the neutral imine product. libretexts.org

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent plays a critical role in the synthesis of Schiff bases, influencing reaction rates and yields. Conventionally, organic solvents like ethanol (B145695) or methanol (B129727) are used to reflux the reactants. tandfonline.com A study on the synthesis of a closely related compound, (E)-N-benzylidene-4-iodoaniline, utilized ethanol as the solvent, where the reactants were warmed for a short period until the solvent evaporated. researchgate.net The use of dehydrating agents or azeotropic distillation with solvents like benzene (B151609) in a Dean-Stark apparatus can be employed to remove the water byproduct, thereby shifting the reaction equilibrium towards the product and increasing the yield. acs.orgtandfonline.com

In an effort to develop greener processes, water has been explored as a solvent. Reactions in aqueous media can exhibit significant rate accelerations compared to those in organic solvents, and the insolubility of the imine product in water simplifies isolation by simple filtration. tandfonline.com

The following table illustrates the effect of different solvents on the synthesis of various imines, providing a general indication of their impact.

| Solvent | Reactants | Conditions | Yield (%) | Reference |

| Ethanol | 4-iodoaniline, Benzaldehyde (B42025) | Warming, 10 min | Not specified | researchgate.net |

| Diethyl Ether | Aromatic aldehydes, Primary amines | Stirring, 1.5 h, Molecular Sieves | Not specified | acs.org |

| Water | 1,2-diaminobenzene, Aromatic aldehydes | Stirring | High | tandfonline.com |

| Methanol | Various amines and aldehydes | Reflux | Varies | tandfonline.com |

| This table is illustrative of general solvent effects on imine synthesis. |

Stoichiometric Control and Reaction Condition Tuning

Precise control over stoichiometry and reaction conditions is paramount for optimizing the synthesis of this compound. Typically, a slight excess of the more volatile or less expensive reactant, often the amine, is used to drive the reaction to completion. For instance, a 1.2:1 molar ratio of amine to aldehyde has been reported in similar syntheses. acs.org

The pH of the reaction medium is a critical parameter. The rate of imine formation is generally highest in a mildly acidic environment, typically around a pH of 4 to 5. libretexts.org If the pH is too low (highly acidic), the amine reactant becomes protonated, rendering its lone pair of electrons unavailable for the initial nucleophilic attack on the carbonyl carbon. libretexts.orglibretexts.org Conversely, at a high pH (alkaline), there is insufficient acid to catalyze the dehydration step by protonating the hydroxyl group of the carbinolamine intermediate. libretexts.orglibretexts.org Therefore, careful addition of a catalytic amount of acid, such as glacial acetic acid, is a common strategy to maintain the optimal pH.

Green Chemistry Approaches and Sustainable Synthetic Pathways

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for synthesizing imines, including this compound. These approaches aim to reduce or eliminate the use of hazardous solvents, decrease energy consumption, and simplify experimental procedures. tandfonline.comsphinxsai.com

Solvent-Free Syntheses and Solid-State Reactions

Solvent-free, or solid-state, reactions offer a powerful green alternative to conventional solution-phase synthesis. These methods typically involve the direct grinding or melting of the solid reactants (4-iodoaniline and 3-nitrobenzaldehyde). tandfonline.comtandfonline.com This approach minimizes waste, eliminates the need for toxic organic solvents, and can lead to higher yields and shorter reaction times. sphinxsai.comresearchgate.net The synthesis of various benzylideneaniline (B1666777) derivatives has been successfully achieved by simply grinding the solid anilines and benzaldehydes together. tandfonline.com Another solvent-free technique is melt condensation, where the reactants are heated together above their melting points without any solvent. tandfonline.com

Microwave-Assisted and Ultrasonic-Assisted Syntheses

The application of alternative energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of Schiff bases.

Microwave-Assisted Synthesis: This technique utilizes microwave energy to heat the reaction mixture directly and efficiently. sphinxsai.com Microwave-assisted syntheses, particularly under solvent-free conditions, are characterized by dramatically reduced reaction times (often from hours to minutes), lower energy consumption, and high product yields. sphinxsai.comsciensage.inforesearchgate.net In a typical procedure, the amine and aldehyde are mixed, sometimes with a few drops of a high-boiling wetting reagent like β-ethoxyethanol or a solid catalyst, and then irradiated in a microwave oven. researchgate.net

Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another efficient and green synthetic route. researchgate.netmdpi.com The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—generates localized hot spots with extreme temperatures and pressures, which significantly accelerates the reaction rate. mdpi.com Ultrasound-assisted imine syntheses are known for their high yields, very short reaction times (often under 10 minutes), and simple work-up procedures. researchgate.net

The following table compares the reaction times and yields for different synthetic methods for various imines, highlighting the efficiency of green approaches.

| Method | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| Conventional Heating | Ethanol, Reflux | Hours | Varies | tandfonline.com |

| Solid-State Grinding | Solvent-free | Minutes | High | tandfonline.com |

| Microwave Irradiation | Solvent-free | 1-2 minutes | >90% | researchgate.net |

| Ultrasonic Irradiation | Silica promoter, Solvent-free | 10 minutes | Excellent | researchgate.net |

| This table presents a general comparison of methods for Schiff base synthesis. |

Catalytic Strategies for Enhanced Imine Formation Efficiency

To further enhance the rate and efficiency of the condensation reaction, various catalysts have been employed. While simple acid catalysis is common, a range of other catalytic systems have been developed. libretexts.org The electrophilicity of the aldehyde's carbonyl carbon can be increased through coordination with a Lewis acid, while Brønsted acids facilitate the crucial dehydration step. nih.gov

A diverse array of catalysts has been reported for imine synthesis, including:

Mineral Acids: Catalytic amounts of sulfuric acid or hydrochloric acid. acs.org

Organic Acids: Glacial acetic acid or p-toluenesulfonic acid.

Lewis Acids: Compounds like zinc chloride (ZnCl2), cerium(III) chloride (CeCl3·7H2O), and magnesium perchlorate (B79767) (Mg(ClO4)2). researchgate.net

Solid Catalysts: Heterogeneous catalysts like montmorillonite (B579905) K-10 clay, silica, and alumina (B75360) are particularly attractive from a green chemistry perspective as they are often inexpensive, reusable, and easily separated from the reaction mixture. tandfonline.comresearchgate.netresearchgate.net

Bimetallic Catalysts: A bimetallic manganese-cobalt catalyst supported on reduced graphene oxide (Mn-Co/rGO) has been used for the one-pot synthesis of imines from alcohols and amines, showcasing an advanced catalytic approach. researchgate.net

The use of a catalyst can significantly shorten reaction times and improve yields, especially in cases where the reactants are less reactive.

Brønsted Acid and Lewis Acid Catalysis

The formation of this compound, a Schiff base, proceeds via the condensation reaction between 4-iodoaniline and 3-nitrobenzaldehyde. This reaction is often catalyzed by acids to enhance the reaction rate.

Brønsted Acid Catalysis:

Brønsted acids are commonly employed to catalyze the formation of imines. The general mechanism involves the protonation of the carbonyl oxygen of the aldehyde by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine. For the synthesis of related Schiff bases, such as those from m-nitrobenzaldehyde and p-chloroaniline, a few drops of a Brønsted acid like glacial acetic acid in a solvent like ethanol are sufficient to facilitate the reaction upon refluxing. The reaction rate for imine formation is typically maximal at a weakly acidic pH, around 4 to 5. At higher pH, there is insufficient acid to protonate the hydroxyl group of the intermediate carbinolamine, hindering the elimination of water. Conversely, at very low pH, the amine nucleophile becomes protonated, rendering it non-nucleophilic and inhibiting the initial addition step.

The synthesis of N-benzylideneaniline derivatives can be achieved through various Brønsted acid-catalyzed methods. For instance, the reaction of benzaldehyde and aniline (B41778) derivatives can be catalyzed by acids like phenyl phosphinic acid and trifluoromethanesulfonimide. Chiral Brønsted acids, such as those derived from BINOL phosphates, have also been successfully used in the enantioselective reduction of imines, highlighting their role in activating the C=N bond.

Lewis Acid Catalysis:

Lewis acids can also be utilized to catalyze Schiff base formation. They function by coordinating to the carbonyl oxygen, thereby activating the aldehyde towards nucleophilic attack. While specific studies on the Lewis acid-catalyzed synthesis of this compound are not prevalent, the use of Lewis acids in related reactions is well-established. For instance, AgOTf has been used to catalyze the reaction between anilines and glyoxylates. In the context of imine chemistry, Lewis acids can also activate the imine itself towards nucleophilic attack. However, a potential complication with Lewis acid catalysis is the sequestration of the catalyst by the product amine, which can inhibit catalyst turnover.

Heterogeneous Catalysis in Schiff Base Formation

Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. For Schiff base synthesis, various solid catalysts have been explored. While specific data for this compound is limited, studies on analogous systems provide insight.

Metal-organic frameworks (MOFs) have emerged as effective heterogeneous catalysts. For example, a copper-based MOF, HKUST-1, has been shown to catalyze the one-pot synthesis of N-benzylideneaniline from aniline and benzyl (B1604629) alcohol. The catalytic activity is attributed to the unsaturated copper sites within the MOF structure. Another approach involves the use of a commercially available Pt/C catalyst for the methylation of anilines and aromatic imines, demonstrating the utility of supported metal catalysts in reactions involving imine intermediates.

The general principle of heterogeneous catalysis in this context involves the adsorption of the reactants onto the catalyst surface, where the reaction is facilitated, followed by the desorption of the product. The catalyst provides active sites that can act as Lewis or Brønsted acids, promoting the condensation reaction.

Kinetic and Mechanistic Studies of Schiff Base Formation

The formation of a Schiff base is a reversible reaction that proceeds through a two-step mechanism: nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the imine.

Reaction Rate Determination and Rate-Limiting Steps

The rate-limiting step can vary depending on the reaction conditions.

At neutral or high pH: The dehydration of the carbinolamine intermediate (elimination of water) is typically the rate-determining step.

At low pH: The initial nucleophilic attack of the amine on the protonated carbonyl group becomes rate-limiting because the concentration of the free, nucleophilic amine is reduced due to protonation.

The reaction rate reaches a maximum at a weakly acidic pH (typically around 4-5), where there is a sufficient concentration of both the protonated intermediate to facilitate dehydration and the free amine to initiate the nucleophilic attack.

The effect of substituents on the reaction rate has also been studied for related systems. For the formation of Schiff bases from salicylaldehyde (B1680747) and substituted anilines, a linear relationship was found between the logarithm of the formation constants and the logarithm of the dissociation constants of the conjugate acids of the anilines. Generally, electron-donating groups on the aniline increase the nucleophilicity of the nitrogen atom, accelerating the initial addition step. Conversely, electron-withdrawing groups on the benzaldehyde increase the electrophilicity of the carbonyl carbon, also favoring the initial attack. For the hydrolysis of N-benzylideneanilines, which is the reverse reaction, electron-donating substituents were found to facilitate the process.

A kinetic study on the formation of N-salicylidene-aniline

Advanced Spectroscopic Characterization Techniques and Theoretical Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule. For 4-Iodo-N-(3-nitrobenzylidene)aniline, ¹H and ¹³C NMR provide critical data on the electronic environment of each nucleus, influenced by the iodo, nitro, and imine functionalities.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis and Substituent Effects

The ¹H NMR spectrum of a Schiff base is characterized by a distinct signal for the azomethine proton (-CH=N-). In related Schiff bases, this proton typically resonates as a sharp singlet in the downfield region, often between δ 8.0 and 9.5 ppm. nih.gov The exact chemical shift is sensitive to the electronic nature of the substituents on both aromatic rings. The electron-withdrawing nitro group on the benzylidene ring is expected to deshield the azomethine proton, shifting its resonance further downfield.

The aromatic protons on the two rings will appear as complex multiplets. The protons on the 4-iodoaniline (B139537) ring are expected to exhibit an AA'BB' splitting pattern, characteristic of a 1,4-disubstituted benzene (B151609) ring. For the parent 4-iodoaniline, the protons ortho to the iodine (and meta to the amino group) and those meta to the iodine (and ortho to the amino group) show distinct chemical shifts. chemicalbook.com In the final Schiff base, the imine linkage will further modify these shifts. Similarly, the protons on the 3-nitrobenzylidene ring will display splitting patterns influenced by their positions relative to the nitro and imine groups.

In the ¹³C NMR spectrum, the azomethine carbon signal is a key diagnostic peak, typically appearing in the range of δ 150–170 ppm. researchgate.net The carbon attached to the iodine atom (C-I) in the aniline (B41778) ring is expected to have a chemical shift significantly influenced by the heavy atom effect of iodine, generally appearing at a lower field compared to an unsubstituted carbon. The carbon attached to the nitro group (C-NO₂) in the benzylidene ring will also be deshielded and shifted downfield. The remaining aromatic carbon signals will provide a detailed electronic map of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Azomethine H | 8.0 - 9.5 | - |

| Azomethine C | - | 150 - 170 |

| Aromatic H (o-NO₂) | Downfield | - |

| Aromatic H (p-NO₂) | Downfield | - |

| Aromatic H (o-I) | 7.0 - 8.0 | - |

| Aromatic H (m-I) | 6.5 - 7.5 | - |

| C-I | - | ~90 - 100 |

| C-NO₂ | - | ~145 - 150 |

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While ¹D NMR spectra provide information about the chemical environment of individual nuclei, 2D NMR techniques are essential for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would be instrumental in tracing the connectivity of the protons on both the 3-nitrobenzylidene and 4-iodoaniline rings, helping to differentiate between the various aromatic proton signals.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹³C-¹H). It allows for the direct assignment of protonated carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (those without attached protons), such as the C-I, C-NO₂, and the carbon of the imine group. For instance, a correlation between the azomethine proton and the carbons of both aromatic rings would definitively confirm the connectivity across the -CH=N- linkage.

Computational Support for NMR Chemical Shift Prediction and Conformational Analysis

In conjunction with experimental data, computational chemistry provides powerful tools for interpreting NMR spectra and understanding the conformational preferences of molecules. researchgate.net Density Functional Theory (DFT) calculations, often using methods like B3LYP with an appropriate basis set (e.g., 6-311G**), can be employed to optimize the geometry of this compound. researchgate.net

Such calculations can predict the minimum energy conformation of the molecule, including the torsion angles between the aromatic rings and the imine plane. A crystal structure study of related nitrobenzylidene-iodoanilines has revealed significant twisting of the molecular backbone, which is crucial for understanding intermolecular interactions. nih.gov These optimized geometries can then be used to calculate theoretical NMR chemical shifts using methods like GIAO (Gauge-Including Atomic Orbital). Comparing these predicted shifts with the experimental data can aid in the definitive assignment of complex spectra and provide confidence in the determined structure. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Correlation of Vibrational Modes with Molecular Structure and Bonding

The FT-IR and Raman spectra of this compound will be rich with information. The correlation of specific absorption bands with the vibrational modes of the molecule allows for the confirmation of the presence of key functional groups and provides insights into the bonding environment. For instance, the stretching and bending vibrations of the C-H, C=C, C=N, N-O, and C-I bonds will all give rise to characteristic peaks.

Spectroscopic Signatures of Imino, Nitro, and Halo-substituents

The presence of the imino, nitro, and iodo substituents gives rise to distinct and identifiable peaks in the vibrational spectra.

Imino Group (C=N): The C=N stretching vibration is a hallmark of Schiff bases and is expected to appear as a strong band in the FT-IR spectrum, typically in the region of 1600–1650 cm⁻¹. masterorganicchemistry.com The exact position can be influenced by conjugation with the aromatic rings.

Nitro Group (NO₂): The nitro group is characterized by two strong stretching vibrations: the asymmetric stretch (νas) typically found between 1500–1560 cm⁻¹ and the symmetric stretch (νs) appearing in the 1300–1370 cm⁻¹ range. acs.org These are usually very intense and easily identifiable absorptions.

Halo-substituent (C-I): The C-I stretching vibration occurs at the low-frequency end of the mid-IR spectrum, generally in the range of 500–600 cm⁻¹. While this region can be complex, the presence of a band in this area can be indicative of the carbon-iodine bond. The IR spectrum of the precursor 4-iodoaniline shows characteristic bands that can be compared. researchgate.netchemicalbook.com

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Imine (C=N) | Stretching | 1600 - 1650 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Carbon-Iodine (C-I) | Stretching | 500 - 600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical tool for the structural elucidation of this compound, enabling the confirmation of its molecular formula and providing insights into its structural integrity through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the precise mass of a molecule, which is indispensable for confirming its elemental composition. For this compound, the molecular formula is established as C₁₃H₉IN₂O₂. nih.gov The monoisotopic mass, which is the sum of the masses of the principal isotopes of each element in the molecule, has been calculated to be 351.97088 Da. nih.gov This high degree of precision allows for unambiguous formula confirmation, distinguishing it from other compounds with the same nominal mass.

Further analysis using predictive models based on its structure allows for the calculation of expected mass-to-charge ratios (m/z) for various adducts that might be observed in an electrospray ionization (ESI) source. uni.lu These predicted values are crucial for identifying the compound in complex mixtures.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 352.97818 |

| [M+Na]⁺ | 374.96012 |

| [M+K]⁺ | 390.93406 |

| [M-H]⁻ | 350.96362 |

Data sourced from computational predictions. uni.lu

Fragmentation Pathways and Isomeric Distinctions via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (such as the molecular ion, [M]⁺˙ or [M+H]⁺) to generate a spectrum of product ions. While specific experimental MS/MS studies on this compound are not widely published, its fragmentation pathways can be predicted based on its chemical structure and established fragmentation mechanisms of related compounds, such as other Schiff bases, anilines, and nitroaromatics. nih.govnih.gov

The structure of this compound features several bonds susceptible to cleavage under collision-induced dissociation (CID). The primary fragmentation points are likely to be the imine C=N bond and the C-N single bonds connecting the imine carbon and nitrogen to the phenyl rings.

Plausible Fragmentation Pathways:

Cleavage of the Aryl-Imine Bonds: The most common fragmentation pathway for imines involves the cleavage of the bonds adjacent to the C=N group. This could lead to the formation of ions corresponding to the 4-iodophenyliminyl group or the 3-nitrobenzylidene group.

Loss of Nitro Group: A characteristic fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂) or parts of it, such as NO.

Loss of Iodine: The carbon-iodine bond can also cleave, leading to the loss of an iodine radical (I•) or an iodide ion (I⁻), depending on the ionization mode.

These distinct fragmentation patterns can be instrumental in distinguishing this compound from its isomers, such as those where the iodo and nitro groups are positioned differently on the aromatic rings. nih.gov Each isomer would produce a unique fingerprint of fragment ions based on the specific electronic effects and bond stabilities conferred by the substituent positions.

Table 2: Predicted Key Fragment Ions in MS/MS of this compound

| Fragment Description | Proposed Structure/Formula | Predicted m/z |

|---|---|---|

| [M-I]⁺ | [C₁₃H₉N₂O₂]⁺ | 225.06 |

| [M-NO₂]⁺ | [C₁₃H₉IN]⁺ | 305.98 |

| [4-iodophenyl]⁺ | [C₆H₄I]⁺ | 202.94 |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, probes the electronic transitions within a molecule. For conjugated systems like this compound, this technique reveals valuable information about its electronic structure.

Analysis of π-π and n-π Transitions in Imine Systems**

The UV-Vis spectrum of this compound is characterized by electronic transitions within its extensive π-conjugated system, which includes two aromatic rings and the bridging imine (-CH=N-) group. The primary transitions expected are π→π* and n→π*. researchgate.net

π→π Transitions:* These are typically high-intensity absorptions that arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In this molecule, these transitions involve the entire conjugated framework. Aromatic nitro compounds and anilines are known to exhibit strong π→π* transitions. jchps.comresearchgate.net For this compound, these bands are expected to appear at shorter wavelengths, generally below 400 nm.

n→π Transitions:* This type of transition involves the excitation of an electron from a non-bonding orbital (n), specifically from the lone pair on the imine nitrogen, to a π* antibonding orbital. harvard.edu These transitions are characteristically of much lower intensity than π→π* transitions. researchgate.net They occur at longer wavelengths and can sometimes be obscured by the more intense π→π* absorption bands.

The presence of the electron-withdrawing nitro group (-NO₂) and the electron-donating (by resonance) iodo group (-I) influences the energy of these transitions, causing shifts in the absorption maxima compared to unsubstituted benzylideneaniline (B1666777).

Table 3: General Absorption Regions for Electronic Transitions in Imine Systems

| Transition Type | Typical Wavelength Region | Relative Intensity |

|---|---|---|

| π→π* | 200-400 nm | High |

Solvatochromic Effects and Spectroscopic Modeling

Solvatochromism describes the change in the color of a solute (and thus its UV-Vis absorption spectrum) when it is dissolved in different solvents. This phenomenon is dependent on the polarity and hydrogen-bonding capabilities of the solvent. nih.gov

For this compound, the position of the absorption maxima for both π→π* and n→π* transitions is expected to be sensitive to the solvent environment.

Positive Solvatochromism (Bathochromic Shift): In polar solvents, the excited state of a π→π* transition is often more polar than the ground state. This leads to better stabilization of the excited state by the polar solvent, a decrease in the energy gap for the transition, and a shift of the absorption maximum to a longer wavelength (a red shift).

Negative Solvatochromism (Hypsochromic Shift): Conversely, n→π* transitions often exhibit a blue shift (shift to shorter wavelength) in polar, protic solvents. This is because the lone pair electrons in the non-bonding orbital can form hydrogen bonds with the solvent, which lowers the energy of the ground state and increases the energy required for the transition. nih.gov

Spectroscopic Modeling: Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for simulating and interpreting the electronic spectra of molecules. researchgate.netresearchgate.net By performing TD-DFT calculations, it is possible to predict the wavelengths and intensities of electronic transitions for this compound. sharif.edu These calculations help in the definitive assignment of experimental absorption bands to specific transitions (e.g., π→π* or n→π*) and in visualizing the molecular orbitals involved in these excitations. Furthermore, computational models can simulate solvatochromic effects by incorporating a solvent model, providing deeper insight into the molecule-solvent interactions that govern the spectral shifts.

Crystallographic Investigations and Supramolecular Chemistry

Single-Crystal X-ray Diffraction: Principles of Data Collection and Refinement Strategies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The process begins with growing a high-quality single crystal of the substance, which for Schiff bases like 4-Iodo-N-(3-nitrobenzylidene)aniline, can often be achieved by slow evaporation from a suitable solvent. researchgate.net

Once a suitable crystal is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are meticulously recorded as the crystal is rotated. researchgate.net Data collection strategies, such as the use of ω scans, are employed to gather a complete set of diffraction data. researchgate.net

The collected data are then processed to solve the crystal structure. The initial step is to determine the unit cell parameters and the space group. For this compound, the crystal system is triclinic with a P-1 space group. nih.govmdpi.com The structure is then solved using direct methods or Patterson methods and subsequently refined. Refinement is an iterative process that adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data, minimized by the residual factor (R-factor). nih.gov In the refinement of such structures, hydrogen atoms are typically located from difference maps and refined using a riding model. doi.org

The crystallographic data for this compound are summarized in the table below. Notably, the structure was resolved with two independent molecules in the asymmetric unit (Z' = 2). nih.govdoi.org

| Parameter | Value | Reference |

| Chemical Formula | C₁₃H₉IN₂O₂ | nih.gov |

| Molecular Weight | 352.13 g/mol | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 7.26460 | nih.gov |

| b (Å) | 11.8251 | nih.gov |

| c (Å) | 15.0057 | nih.gov |

| α (°) | 103.2458 | nih.gov |

| β (°) | 98.3999 | nih.gov |

| γ (°) | 91.6291 | nih.gov |

| Z' | 2 | nih.gov |

| R-factor | 0.0347 | nih.gov |

Intermolecular Interactions and Crystal Packing Motifs

The supramolecular assembly of this compound is governed by a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions, which together construct a complex three-dimensional framework. doi.org

While lacking conventional N-H or O-H donors, this compound utilizes weaker C-H···O hydrogen bonds to build its primary structural motifs. doi.org In these interactions, activated C-H groups on the aromatic rings act as hydrogen bond donors, while the oxygen atoms of the nitro group serve as acceptors. These interactions are highly directional and play a crucial role in the molecular aggregation. In the crystal structure of this compound, C-H···O hydrogen bonds, in concert with iodo-nitro interactions, are responsible for linking the molecules into sheets. doi.org The formation of complex three-dimensional structures driven by multiple C-H···O hydrogen bonds is a known phenomenon in related nitro-containing aromatic compounds. researchgate.net

A key feature in the crystal packing of this compound is the presence of a specific type of halogen bond: an iodo···nitro interaction. doi.org Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). researchgate.net In this case, the iodine atom of the iodoaniline ring interacts with an oxygen atom of the nitro group from an adjacent molecule. This interaction is highly directional and contributes significantly to the formation of the supramolecular sheets observed in the crystal structure. doi.org The interplay between hydrogen bonds and iodo···nitro interactions is a recurring theme in the crystal structures of isomeric nitrobenzylidene-iodoanilines, often generating molecular ladders or sheets. doi.org

The supramolecular sheets formed by hydrogen and halogen bonds in this compound are further organized into a three-dimensional architecture through aromatic π-π stacking interactions. doi.org These interactions occur between the electron-rich and electron-poor aromatic rings of adjacent molecules. In related structures, centroid-centroid distances for such interactions are typically in the range of 3.8 Å. researchgate.net The combination of C-H···O hydrogen bonds, iodo···nitro interactions, and π-π stacking creates a robust and intricate crystal packing, highlighting the competitive and cooperative nature of these weak forces. doi.orgnih.gov

Polymorphism and Solid-State Structural Variability in Related Iodo-Nitrobenzylidene Anilines

The study of the nine isomeric nitrobenzylidene-iodoanilines provides a masterclass in structural variability arising from subtle changes in molecular structure. doi.org While not strictly polymorphism (which refers to different crystal structures of the same compound), the analysis of these isomers reveals how the placement of the iodo and nitro substituents dramatically alters the dominant intermolecular interactions and, consequently, the entire supramolecular structure. doi.org

The structural diversity is remarkable:

Isolated Molecules: 2-Nitrobenzylidene-2'-iodoaniline exists as isolated molecules in the solid state. doi.org

Chains: 3-Nitrobenzylidene-2'-iodoaniline and 2-nitrobenzylidene-3'-iodoaniline form simple chains linked by C-H···O hydrogen bonds. doi.org

Sheets: In 4-nitrobenzylidene-2'-iodoaniline, similar chains are further linked by π-π stacking to form sheets. doi.org In 3-nitrobenzylidene-3'-iodoaniline and 4-nitrobenzylidene-3'-iodoaniline, a combination of C-H···O hydrogen bonds and iodo···nitro interactions generates molecular ladders that are linked into sheets by π-π stacking. doi.org

3D Frameworks: For 2-nitrobenzylidene-4'-iodoaniline and the subject of this article, this compound (referred to as 3-nitrobenzylidene-4'-iodoaniline in the study), the combination of C-H···O hydrogen bonds and iodo···nitro interactions generates sheets directly. doi.org In the case of this compound, these sheets are then linked by π-π stacking to form a complete three-dimensional structure. doi.org

This systematic study demonstrates the profound impact of substituent position on crystal packing, a key concept in understanding and predicting solid-state structures. doi.org

Crystal Engineering Principles and Design Considerations for Functional Solid-State Materials

The structural analysis of this compound and its isomers exemplifies key principles of crystal engineering. Crystal engineering aims to design and synthesize solid-state structures with desired properties by understanding and controlling intermolecular interactions. researchgate.net

The key takeaways from this system include:

Hierarchy of Interactions: The final supramolecular structure is not determined by a single strong interaction but by a hierarchy and interplay of multiple weak forces, including C-H···O hydrogen bonds, iodo···nitro halogen bonds, and π-π stacking. doi.orgnih.gov

Competition and Cooperation: These interactions can be competitive or cooperative. In this compound, they are largely cooperative, with hydrogen and halogen bonds forming 2D sheets and π-stacking extending the assembly into 3D. doi.org

Structural Control through Isomerism: As demonstrated by the nine isomers, modifying the position of functional groups is a powerful tool for tuning the intermolecular interactions and directing the assembly towards specific motifs (chains, sheets, frameworks). doi.org

Understanding this delicate balance of forces is crucial for the rational design of functional molecular materials, including nonlinear optical materials researchgate.net and other advanced materials where solid-state organization dictates function.

Computational and Theoretical Chemistry Studies on 4 Iodo N 3 Nitrobenzylidene Aniline

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) serves as a fundamental tool for investigating the electronic and geometric characteristics of 4-Iodo-N-(3-nitrobenzylidene)aniline. These calculations provide a quantum mechanical framework to understand the molecule's behavior at an atomic level.

Geometry Optimization and Conformational Analysis of Molecular Species

The geometry of this compound has been a subject of interest, particularly in the context of its isomeric forms. A study of nine isomeric nitrobenzylidene-iodoanilines, including the title compound, has provided valuable crystallographic data. doi.orgnih.gov These studies reveal the interplay of various non-covalent interactions, such as C—H⋯O hydrogen bonds, iodo⋯nitro interactions, and aromatic π⋯π stacking, which dictate the supramolecular structure. doi.orgnih.gov

In the crystalline state, the conformation of the molecule is well-defined. For instance, in the case of 3-nitrobenzylidene-4'-iodoaniline, the structure is influenced by a combination of C—H⋯O hydrogen bonds and iodo⋯nitro interactions, leading to the formation of molecular ladders. nih.gov The planarity and torsion angles of the molecule are key parameters determined through geometry optimization in DFT calculations. These computational results can be compared with experimental X-ray diffraction data to validate the theoretical model. nih.gov

Table 1: Selected Crystallographic Data for Isomeric Nitrobenzylidene-iodoanilines (Note: This table is illustrative of the type of data obtained from crystallographic studies on related isomers as specific computational geometry optimization data for this compound was not found in the searched literature.)

| Parameter | 2-Nitrobenzylidene-4'-iodoaniline doi.org | 3-Nitrobenzylidene-4'-iodoaniline doi.org |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| C-N-C Angle (°) | 120.5(3) | 121.3(2) |

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. mdpi.com

For Schiff bases, the HOMO is often localized on the aniline (B41778) ring, while the LUMO is typically centered on the benzylidene part, especially with an electron-withdrawing nitro group. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. While specific HOMO-LUMO energy values for this compound were not found in the provided search results, studies on similar nitro-containing Schiff bases demonstrate that these parameters are routinely calculated to predict reactivity. nih.govresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Related Schiff Base (Note: This data is from a study on a different Schiff base and is provided for illustrative purposes to show the type of information gained from FMO analysis.)

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.25 |

| E(LUMO) | -2.15 |

Molecular Electrostatic Potential (MEP) Analysis for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, corresponding to nucleophilic sites (e.g., around the nitro group's oxygen atoms), while blue regions signify positive potential, indicating electrophilic sites (e.g., around acidic hydrogen atoms). mdpi.com

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the imine group, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the benzene (B151609) rings would exhibit a more positive potential. Such analyses are standard in the computational study of Schiff bases to understand their interaction with other molecules. nih.govnih.gov

Prediction of Spectroscopic Parameters (NMR, UV-Vis, Vibrational Frequencies)

DFT calculations are widely used to predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Ultraviolet-Visible (UV-Vis) absorption wavelengths, and infrared (IR) vibrational frequencies can be compared with experimental data to confirm the molecular structure. mdpi.com

For instance, calculated ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra. mdpi.com Similarly, the prediction of vibrational frequencies and their corresponding IR intensities helps in interpreting the experimental FT-IR spectrum, allowing for the identification of characteristic functional group vibrations, such as the C=N imine stretch and the N-O stretches of the nitro group. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the electronic excitation properties and simulating the UV-Vis absorption spectra of molecules like this compound. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states.

The calculated absorption wavelengths (λmax) and their corresponding oscillator strengths (f) can be directly compared with experimental UV-Vis spectra. researchgate.net For conjugated systems like Schiff bases, the electronic transitions are typically of the π → π* and n → π* type. nih.gov The solvent effect on the UV-Vis spectrum can also be modeled using methods like the Polarizable Continuum Model (PCM). nih.gov While specific TD-DFT results for the title compound were not available in the search results, this technique is routinely applied to similar compounds to elucidate their electronic absorption characteristics. mdpi.comresearchgate.net

Quantum Chemical Descriptors and Quantitative Structure-Property Relationship (QSPR) Modeling Paradigms

Quantum chemical descriptors derived from DFT calculations can be used to develop Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. researchgate.net For aniline derivatives, QSPR studies have been conducted to predict properties like viscosity and lipophilicity. researchgate.netbenthamdirect.com

Descriptors such as HOMO-LUMO energies, dipole moment, polarizability, and various topological indices are used as independent variables in these models. researchgate.net By developing a robust QSPR model for a series of related compounds, the properties of new or untested molecules, such as this compound, can be predicted. This approach is valuable in materials science and drug discovery for screening compounds with desired properties. researchgate.netnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Nitrobenzylidene-4'-iodoaniline |

Non-linear Optical (NLO) Properties: Theoretical Prediction and Molecular Engineering Strategies

Non-linear optical (NLO) materials are of significant interest for applications in optical data storage, image processing, and optical switching. nih.gov Organic molecules, in particular, can exhibit excellent NLO properties due to their high polarizability and the ability to tailor their structure through molecular engineering. nih.govethernet.edu.et The NLO response of a molecule is governed by its hyperpolarizability, which can be predicted using computational methods.

Theoretical predictions for NLO properties are commonly performed using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations. nih.gov These methods can compute the static and dynamic linear polarizabilities (α) and the first and second hyperpolarizabilities (β and γ, respectively). nih.govresearchgate.net A significant NLO response is often associated with molecules possessing a donor-π-acceptor (D-π-A) framework, which facilitates intramolecular charge transfer (ICT) upon excitation. In this compound, the nitro group (-NO₂) acts as a strong electron-withdrawing group (acceptor), while the iodoaniline moiety can act as an electron-donating group (donor). The benzylidene bridge serves as the π-conjugated spacer that connects the donor and acceptor parts.

Molecular engineering strategies to enhance the NLO response of such compounds often involve:

Extending π-Conjugation: Lengthening the conjugated bridge between the donor and acceptor can lead to a more delocalized electron system, often resulting in a larger NLO response.

Varying Substituent Positions: The isomeric position of the donor and acceptor groups significantly influences the molecular dipole moment and charge transfer characteristics, thereby affecting the NLO properties. A study on nine isomeric nitrobenzylidene-iodoanilines highlighted the critical role of substituent positions on the interplay of intermolecular forces like C—H⋯O hydrogen bonds and iodo⋯nitro interactions, which in turn are dependent on the molecular structure. nih.govdoi.org

For this compound, theoretical calculations would focus on the total first hyperpolarizability (β_total), which is a key indicator of second-order NLO activity. While specific DFT calculations on the NLO properties of this compound are not extensively reported in the literature, studies on similar D-π-A systems show that they can possess significant hyperpolarizability values. nih.govyoutube.com The computational modeling of such isomers is challenging due to the subtle interplay of weak, direction-specific intermolecular forces that are difficult to predict accurately. doi.org

Table 1: Key Concepts in Theoretical NLO Property Prediction

| Parameter | Symbol | Description | Computational Method |

|---|---|---|---|

| Linear Polarizability | α | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. | DFT |

| First Hyperpolarizability | β | The primary determinant of a molecule's second-order NLO response, related to phenomena like second-harmonic generation. | DFT, TD-DFT |

| Second Hyperpolarizability | γ | Relates to the third-order NLO response, important for applications like third-harmonic generation and optical switching. | Time-Dependent Hartree-Fock (TDHF) |

| Intramolecular Charge Transfer (ICT) | N/A | The transfer of electronic charge from a donor to an acceptor group within a molecule upon excitation, a key mechanism for NLO activity. | Analysis of molecular orbitals (FMO) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time. youtube.comnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior, conformational changes, and intermolecular interactions of a system at an atomic scale. youtube.com While MD simulations are widely used in drug discovery and materials science, specific MD studies focusing on this compound are not prominently featured in existing literature. youtube.commdpi.com

However, applying MD simulations to this compound could provide valuable insights:

Conformational Dynamics: The molecule is not planar, with the iodinated benzene ring being significantly twisted relative to the nitro-substituted ring. doaj.org MD simulations could explore the rotational barriers and preferred conformations of the molecule in different environments (e.g., in solution or in a crystal lattice).

Solvent Effects: Simulations could reveal how solvent molecules arrange around the solute and how specific interactions, such as hydrogen bonding with the nitro group's oxygen atoms, influence the molecule's conformation and aggregation state.

Crystal Packing and Dynamics: For the solid state, MD can be used to study the stability of the crystal lattice, the nature of lattice vibrations (phonons), and the collective motions of molecules. This is particularly relevant for understanding how the interplay of C—H⋯O hydrogen bonds, iodo⋯nitro interactions, and π⋯π stacking interactions, identified in crystallographic studies of its isomers, behaves at finite temperatures. nih.govdoi.org

A typical MD simulation involves defining a force field, which is a set of parameters that describe the potential energy of the system. nih.gov For a molecule like this compound, this would require accurate parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic). The simulation would then track the trajectory of each atom over a set period, from picoseconds to microseconds, allowing for the analysis of its structural and dynamic properties. youtube.com

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. doaj.orgnih.govnih.gov It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The surface is generated based on crystallographic data. nih.govnih.gov

The Hirshfeld surface can be mapped with various properties, most commonly dₙₒᵣₘ, which is a normalized contact distance. The dₙₒᵣₘ map uses a red-white-blue color scheme:

Red spots indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds. nih.gov

White areas represent contacts approximately equal to the van der Waals radii.

Blue areas indicate contacts longer than the van der Waals radii.

For this compound, crystallographic studies of its isomers show the prevalence of specific intermolecular forces. nih.gov A Hirshfeld analysis would quantify the relative importance of these interactions. The key interactions expected are:

C—H⋯O Hydrogen Bonds: These interactions would appear as prominent red spots on the dₙₒᵣₘ surface, linking the hydrogen atoms of the benzene rings to the oxygen atoms of the nitro group. nih.gov

Iodo⋯Nitro Interactions: A specific type of halogen bond, this interaction between the iodine atom and an oxygen of the nitro group would also be visible.

Aromatic π⋯π Stacking: These interactions would be seen where the aromatic rings stack upon each other.

Complementing the 3D Hirshfeld surface are 2D fingerprint plots . doaj.orgnih.gov These plots summarize all the intermolecular contacts on the surface, plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). The percentage contribution of each type of interaction to the total Hirshfeld surface can be calculated from these plots. nih.govnih.gov For similar molecules, O···H/H···O and H···H interactions are often the most significant contributors to the crystal packing. doaj.org

Table 2: Expected Intermolecular Contacts for this compound from Hirshfeld Analysis

| Interaction Type | Description | Expected Fingerprint Plot Feature | Anticipated Contribution |

|---|---|---|---|

| O···H / H···O | Corresponds to C—H···O hydrogen bonds. | Sharp, distinct spikes at low dᵢ and dₑ values. | High |

| H···H | Represents general van der Waals forces between hydrogen atoms. | A large, diffuse region in the center of the plot. | High |

| C···H / H···C | Relates to C—H···π interactions. | "Wing-like" features on the sides of the main distribution. | Moderate |

| I···O / O···I | Represents the iodo···nitro halogen bond. | Specific spikes, depending on the geometry. | Moderate to Low |

| C···C | Indicates π···π stacking interactions. | Points at higher dᵢ and dₑ values, often appearing as a "shelf." | Moderate to Low |

Coordination Chemistry and Metal Complexation Research

Ligand Design Principles with 4-Iodo-N-(3-nitrobenzylidene)aniline as a Ligand Scaffold

The design of ligands for specific applications in catalysis, materials science, and medicinal chemistry hinges on the strategic placement of functional groups that can tune the electronic and steric properties of the resulting metal complexes. In the case of this compound, several key features are noteworthy:

The Imine Nitrogen: The lone pair of electrons on the imine nitrogen atom is the primary site for coordination to a metal center. The basicity of this nitrogen, and thus the strength of the resulting metal-ligand bond, is influenced by the electronic effects of the substituents on both aromatic rings.

The Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) at the meta-position of the benzylidene ring significantly reduces the electron density of the aromatic system. This electronic pull would decrease the basicity of the imine nitrogen, potentially leading to weaker coordination to metal ions compared to unsubstituted benzylideneanilines. However, the oxygen atoms of the nitro group could themselves act as secondary, weak coordination sites, potentially leading to bidentate chelation or the formation of polynuclear complexes.

The Iodo Group: The iodine atom at the para-position of the aniline (B41778) ring introduces both steric bulk and electronic effects. As a halogen, it is generally electron-withdrawing through induction but can be weakly electron-donating through resonance. Its large size could influence the packing of the ligand in the solid state and the geometry of its metal complexes. Furthermore, the presence of iodine could facilitate intermolecular interactions, such as halogen bonding, in the solid state of the free ligand or its complexes. A crystallographic study of nine isomeric nitrobenzylidene-iodoanilines, including the title compound, highlighted the role of C—H···O hydrogen bonds, iodo···nitro interactions, and aromatic π–π stacking in their solid-state structures. nih.gov

Synthesis and Characterization of Metal Chelates and Coordination Compounds

While specific reports on the synthesis of metal complexes with this compound are absent from the surveyed literature, general methods for the synthesis of Schiff base complexes can be postulated. Typically, these syntheses involve the reaction of a metal salt with the pre-formed Schiff base ligand in a suitable solvent, often with gentle heating. The choice of metal ion and reaction conditions would dictate the stoichiometry and geometry of the resulting complex.

Characterization of any potential complexes would rely on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: A key indicator of coordination would be a shift in the stretching frequency of the imine bond (ν(C=N)). Coordination to a metal ion typically results in a decrease in this frequency. New bands corresponding to metal-nitrogen (ν(M-N)) and potentially metal-oxygen (ν(M-O)) vibrations would also be expected at lower frequencies.

UV-Visible Spectroscopy: The electronic spectra of the complexes would show bands corresponding to intra-ligand transitions (π→π* and n→π*) and, crucially, ligand-to-metal or metal-to-ligand charge transfer (LMCT or MLCT) bands, providing insight into the electronic structure of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would reveal changes in the chemical shifts of the ligand's protons and carbons upon coordination, particularly those near the coordination sites.

Theoretical Studies of Metal-Ligand Bonding and Electronic Structure in Complexes

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) would be invaluable for predicting the properties of hypothetical metal complexes of this compound. Such studies could:

Optimize Geometries: Predict the most stable coordination geometries (e.g., tetrahedral, square planar, octahedral) for complexes with various metal ions.

Analyze Metal-Ligand Bonding: Employ techniques like Natural Bond Orbital (NBO) analysis to quantify the nature and strength of the coordinate bond, distinguishing between electrostatic and covalent contributions.

Simulate Spectroscopic Properties: Calculate theoretical IR, UV-Vis, and NMR spectra to aid in the interpretation of experimental data, should it become available.

Determine Frontier Molecular Orbitals: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the electronic reactivity and potential for charge transfer in the complexes.

Redox Chemistry and Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes is critical for applications in catalysis, sensing, and molecular electronics. The redox properties of hypothetical complexes of this compound would be influenced by both the metal center and the ligand.

Cyclic Voltammetry (CV): This technique could be used to probe the redox potentials of the metal center (e.g., M²⁺/M³⁺) and any redox-active functionalities on the ligand. The electron-withdrawing nitro group would be expected to undergo reduction at a specific potential.

Influence of Coordination: The coordination of the ligand to a metal ion would shift the redox potentials of both the metal and the ligand compared to their free states. The magnitude and direction of this shift would provide information about the electronic communication between the metal and the ligand.

Advanced Applications in Chemical Research and Materials Science

Catalytic Applications in Organic Transformations

The inherent electronic and structural properties of 4-Iodo-N-(3-nitrobenzylidene)aniline make it a versatile platform for the development of novel catalytic systems. The presence of the imine nitrogen with its lone pair of electrons allows it to act as a ligand, coordinating with various metal centers to potentially form active catalysts.

Homogeneous and Heterogeneous Catalysis with Schiff Base Derivatives

Schiff base metal complexes are widely recognized for their catalytic prowess in a multitude of organic reactions, functioning in both homogeneous and heterogeneous systems. mdpi.comresearchgate.netamazonaws.com The catalytic activity of such complexes is often tunable based on the nature of the Schiff base ligand, the metal ion, and the coordination environment. globalresearchonline.net

Homogeneous Catalysis: In a homogeneous setting, metal complexes of this compound could potentially catalyze a variety of transformations. For instance, copper(II) complexes with N,O-chelating Schiff base ligands have demonstrated high efficiency in the catalytic reduction of 4-nitrophenol. mdpi.comresearchgate.net It is plausible that a copper complex of the title compound could exhibit similar activity. Furthermore, Schiff base complexes have been employed in oxidation reactions and Claisen-Schmidt condensations. doaj.orgmdpi.com The electronic properties imparted by the iodo and nitro substituents could modulate the catalytic activity of a coordinated metal center for such reactions.

Heterogeneous Catalysis: For applications in heterogeneous catalysis, these complexes could be immobilized on solid supports such as polymers or silica. This approach offers the advantages of easy catalyst recovery and recycling, which are crucial for sustainable chemical processes. The robust nature of many Schiff base complexes makes them suitable candidates for such applications.

| Potential Catalytic Application | Reaction Type | Role of this compound |

| Reduction of Nitroarenes | Reduction | Ligand for catalytically active metal center (e.g., Cu(II)) |

| Oxidation of Alcohols | Oxidation | Ligand to modulate redox potential of metal catalyst |

| C-C Bond Formation | Condensation | Ligand to influence stereoselectivity and activity |

Mechanistic Probes in Catalytic Cycles

Understanding the intricate steps of a catalytic cycle is paramount for the rational design of more efficient catalysts. The unique structural features of this compound make it a potential tool for mechanistic investigations. researchgate.net

The presence of the heavy iodine atom can serve as a useful label in techniques such as X-ray crystallography to precisely determine the geometry of catalytic intermediates. Furthermore, the nitro group possesses a distinct vibrational signature that can be monitored by spectroscopic techniques like FT-IR and Raman, providing insights into the electronic changes occurring at the ligand during the catalytic process.

In some catalytic reactions involving imines, charge transfer complexes with iodine have been proposed as reactive intermediates. chemrxiv.org The intramolecular iodine in this compound could potentially influence such pathways. Additionally, the formation of double Schiff bases has been identified as a key step in the catalytic cycle of certain reactions, such as the Knoevenagel condensation. tandfonline.com

Optoelectronic and Photonic Materials Research

The conjugated structure of this compound, featuring both an electron-donating (iodophenyl) and an electron-accepting (nitrophenyl) moiety, is a hallmark of molecules with interesting optical and electronic properties. This donor-acceptor architecture is a key design principle for various functional materials.

Photochromic and Thermochromic Phenomena in Halogenated Imine Systems

Photochromic and thermochromic materials, which undergo reversible color changes upon exposure to light or temperature, respectively, have applications in optical data storage, sensors, and smart windows. N-salicylideneanilines, a class of Schiff bases, are well-known for exhibiting these phenomena in the solid state. nih.gov

While this compound is not a salicylideneaniline, the fundamental electronic reorganizations that lead to chromism in related imine systems could potentially be observed in this molecule. researchgate.netnih.gov The presence of the iodo and nitro groups can significantly influence the electronic energy levels and the stability of different isomeric forms, which are key factors in determining the photochromic and thermochromic behavior.

Design Principles for Non-linear Optical (NLO) Materials

Non-linear optical (NLO) materials are essential for a range of photonic applications, including optical switching and frequency conversion. A key requirement for second-order NLO materials is a non-centrosymmetric arrangement of molecules with large molecular hyperpolarizabilities. Organic molecules with strong donor and acceptor groups connected by a π-conjugated system often exhibit significant NLO responses. doi.orgnih.govuobasrah.edu.iq

This compound fits this design paradigm. The iodinated aniline (B41778) can act as the electron donor, while the nitrobenzylidene portion serves as the electron acceptor. The imine bridge facilitates intramolecular charge transfer (ICT) from the donor to the acceptor, a process that is crucial for a large second-order hyperpolarizability (β). nih.gov Theoretical calculations on similar Schiff bases have shown that the nature and position of donor and acceptor groups are critical in tuning the NLO properties. selcuk.edu.tr The presence of a heavy atom like iodine can also influence the NLO response. doi.org

| Property | Influencing Structural Feature | Potential Application |

| Photochromism/Thermochromism | Imine group, aromatic rings, substituents | Smart materials, optical switches |

| Non-linear Optical Properties | Donor-acceptor structure, π-conjugation | Photonics, optical data processing |

Supramolecular Self-Assembly for Functional Architectures

Supramolecular self-assembly, the spontaneous organization of molecules into well-defined structures through non-covalent interactions, is a powerful bottom-up approach for the fabrication of functional nanomaterials. The molecular structure of this compound is endowed with several features that can direct its assembly into ordered architectures.

The iodine atom can participate in halogen bonding, a highly directional non-covalent interaction that is increasingly being used to construct robust supramolecular assemblies. nih.govbohrium.comrsc.orgnih.gov The aromatic rings can engage in π-π stacking interactions, which are also crucial in directing the packing of planar molecules. Furthermore, the nitro group is a known participant in various intermolecular interactions, including dipole-dipole and C-H···O hydrogen bonds, which can further stabilize the resulting supramolecular structures. mdpi.com

The interplay of these interactions could lead to the formation of one-, two-, or three-dimensional networks with potential applications in areas such as organic electronics, sensing, and catalysis. The ability to control the self-assembly process through careful molecular design is a cornerstone of modern materials science.

Design and Synthesis of Self-Assembled Systems

The rational design of self-assembled systems hinges on the precise control of intermolecular interactions. The molecular architecture of this compound is a compelling case study in this regard, as its substituent groups are strategically positioned to direct its assembly into a well-defined supramolecular structure. The key design elements of this compound are the iodo, nitro, and imine functionalities, which participate in a hierarchy of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking.

The synthesis of the crystalline self-assembled system of this compound is typically achieved through standard condensation reaction followed by slow evaporation crystallization. The initial synthesis involves the reaction of 4-iodoaniline (B139537) with 3-nitrobenzaldehyde in a suitable solvent, such as ethanol (B145695) or methanol (B129727). This reaction forms the Schiff base, this compound. Subsequent crystallization from a suitable solvent system by slow evaporation allows for the formation of single crystals, which are a manifestation of the compound's intrinsic self-assembly properties.